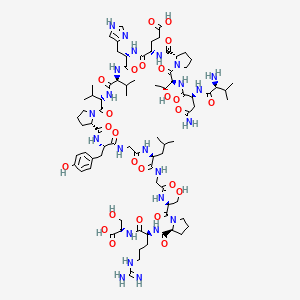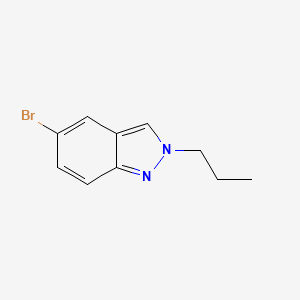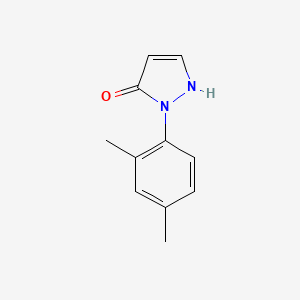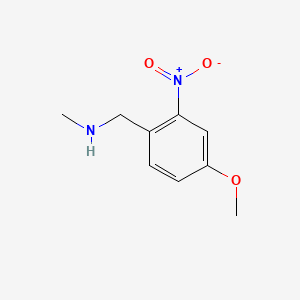
N-(4-Methoxy-2-nitrobenzyl)-N-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methoxy-2-nitrobenzyl” is a chemical compound that has been used in the synthesis of various peptides . It is a Boc chemistry-compatible fully reversible backbone modification .
Synthesis Analysis
The potential of 4-methoxy-2-nitrobenzyl as a Boc chemistry-compatible fully reversible backbone modification for synthetic peptides has been demonstrated . It has been used in the synthesis of peptides with aggregation-disrupting backbones .Molecular Structure Analysis
The molecular weight of “4-Methoxy-2-nitrobenzyl alcohol”, a related compound, is 183.16 . The IUPAC name is (4-methoxy-2-nitrophenyl)methanol .Chemical Reactions Analysis
The photolabile 2-nitrobenzyl protecting group is most appropriate for promotion of the coupling reaction and for deprotection .Physical And Chemical Properties Analysis
The physical form of “4-Methoxy-2-nitrobenzyl alcohol” is solid, and it has a boiling point of 79-82°C .Scientific Research Applications
Derivatives of Nitrogen-Containing Heterocycles
A study by Harutyunyan (2016) explored the reaction of nitrogen heterocycles with 4-methoxy-3-nitrobenzyl chloride, leading to the formation of N-(4-methoxy-3-nitrobenzyl) derivatives. This research demonstrates the potential of N-(4-Methoxy-2-nitrobenzyl)-N-methylamine in synthesizing various nitrogen-containing compounds with potential applications in chemical synthesis and drug development (Harutyunyan, 2016).
Synthesis of Dyes
Kitajima et al. (1970) described the synthesis of acid dyes using derivatives of 4-methoxy-3-nitrobenzoic anhydride, highlighting the role of N-(4-Methoxy-2-nitrobenzyl)-N-methylamine in the development of new dyes with potential applications in the textile industry (Kitajima, Kadoya, Maeda, Oshima, 1970).
Photoaffinity Labels
The work of Castelló et al. (1986) demonstrated the potential of 4-nitropyrocatechol ethers, including compounds derived from N-(4-Methoxy-2-nitrobenzyl)-N-methylamine, as photoaffinity labels in biological research, offering a tool for studying molecular interactions and mechanisms in various biological systems (Castelló, Cervelló, Marquet, Moreno-Mañas, Sirera, 1986).
Photopolymerization Applications
Guillaneuf et al. (2010) explored the use of compounds including N-(4-Methoxy-2-nitrobenzyl)-N-methylamine derivatives in nitroxide-mediated photopolymerization. This research indicates the utility of such compounds in the development of advanced materials and polymers (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, Fouassier, 2010).
Protection of Hydroxyl Functions
Kukase et al. (1990) discussed the use of 4-nitrobenzyl group, related to N-(4-Methoxy-2-nitrobenzyl)-N-methylamine, for protecting hydroxyl functions in organic synthesis, showing its versatility and selectivity (Kukase, Tanaka, Toriib, Kusumoto, 1990).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as 4,5-dimethoxy-2-nitrobenzyl bromide have been used as photolabile protecting groups in caging technology to develop pro-drugs . This suggests that the compound could interact with various biological targets depending on the specific pro-drug design.
Mode of Action
It’s worth noting that 4-methoxy-2-nitrobenzyl derivatives have been demonstrated as a boc chemistry-compatible fully reversible backbone modification for synthetic peptides . This suggests that the compound could interact with its targets through a similar mechanism, possibly involving reversible modifications.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of N-(4-Methoxy-2-nitrobenzyl)-N-methylamine. For instance, 4,5-Dimethoxy-2-nitrobenzyl bromide, a similar compound, is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C , suggesting that similar conditions might be optimal for N-(4-Methoxy-2-nitrobenzyl)-N-methylamine.
properties
IUPAC Name |
1-(4-methoxy-2-nitrophenyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10-6-7-3-4-8(14-2)5-9(7)11(12)13/h3-5,10H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHRZEBHVYHUMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxy-2-nitrobenzyl)-N-methylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

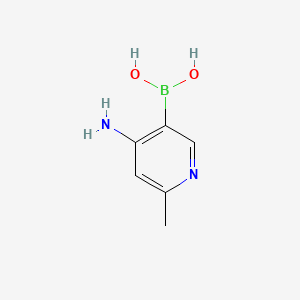
![Bicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B596996.png)

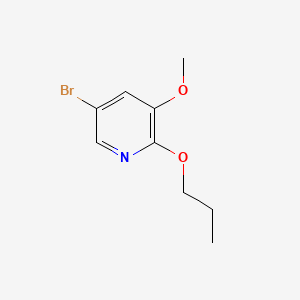



![(1alpha,6alpha,7alpha)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid methyl ester](/img/no-structure.png)
